molecular formula C6H9N3S B2393712 3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 1490563-74-0

3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No. B2393712
CAS RN: 1490563-74-0
M. Wt: 155.22
InChI Key: WFKYPNRRCSREOZ-UHFFFAOYSA-N
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Description

“3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine” is a biochemical used for proteomics research . It has a molecular formula of C5H7N3S and a molecular weight of 141.2 .

Scientific Research Applications

Neuroprotective and Antiproliferative Properties

A study explored the neuroprotective and antiproliferative properties of novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles. Although these compounds were found ineffective as inhibitors of calcium ions uptake in rat cerebral cortex synaptosomes, three compounds demonstrated good selectivity to cancer cells MCF-7 compared to non-cancer cell line MCF-10A. These findings suggest potential antitumor applications for 1,2,4-thiadiazoles (Proshin et al., 2019).

Antimicrobial and DNA Protective Ability

Another research investigated the antimicrobial properties and DNA protective ability of Schiff bases derived from 1,3,4-thiadiazole compounds. Compounds exhibited high DNA protective ability against oxidative damage and showed strong antimicrobial activity against S. epidermidis. One compound demonstrated cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, suggesting potential for chemotherapy enhancement (Gür et al., 2020).

Muscarinic Activities

Research on 1,2,4-thiadiazoles bearing mono- or bicyclic amines at C5 investigated their receptor-binding affinity and efficacy as muscarinic ligands. This study highlights the potential for 1,2,4-thiadiazoles in developing muscarinic receptor agonists or antagonists, with variations in substituents affecting their affinity and efficacy (Macleod et al., 1990).

Ligand Synthesis Incorporating 1,3,4-Thiadiazole Units

A novel approach for ligand synthesis involving 1,3,4-thiadiazole units was described, showcasing the versatility of 1,3,4-thiadiazoles in constructing complex molecules for potential applications in catalysis, material science, and pharmaceuticals (Molina et al., 1993).

Antimicrobial Agents Scaffold

A comprehensive review emphasized 2-amino-1,3,4-thiadiazole as a promising scaffold for antimicrobial agents. This highlights the significance of 1,3,4-thiadiazole derivatives in developing new antimicrobial compounds to address the challenge of antibiotic resistance (Serban et al., 2018).

Future Directions

1,3,4-thiadiazole derivatives have shown significant therapeutic potential . Therefore, future research could focus on exploring the potential applications of “3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine” in various therapeutic areas.

properties

IUPAC Name

3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-7-6-8-5(9-10-6)4-2-3-4/h4H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKYPNRRCSREOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NS1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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